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molecular formula C7H13NO B2665605 Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine CAS No. 44857-35-4

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine

Cat. No. B2665605
M. Wt: 127.187
InChI Key: WQLZAQLAWPJXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969573B2

Procedure details

To a solution of the phenyl-acetaldehyde 1a or 2-nitro-phenyl-acetaldehyde 1b (8.3 mmol), thiosemicarbazide 2b (0.757 gr, 8.32 mmol) in H2O-methanol 55 ml (1:10 v/v) were added NaCN (0.624 g, 12.7 mmol) and NH4Cl (1.04 g, 19.44 mmol). The reaction mixture was stirred overnight at 50° C. The product from 1b was filtered, washed with cold water and dried under vacuum yielding 0.157 g (10%) of pure hydrazinecarbothioamide (3b). The precipitated crude product from 1a was purified on C18-reversed phase flash chromatography column employing a linear gradient of 0-30% A in B (flow-rate 40 mL/min), where A is 0.1% formic acid in CH3CN and B is 0.1% of formic acid in water, yielding 310 mg (15%) of pure 3b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.3 mmol
Type
reactant
Reaction Step One
Quantity
0.757 g
Type
reactant
Reaction Step One
Name
Quantity
0.624 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=[O:9])C=CC=CC=1.[N+]([C:13]1C=CC=C[C:14]=1CC=O)([O-])=O.NN[C:24]([NH2:26])=S.[C-:27]#N.[Na+].[NH4+].[Cl-]>O.CO>[CH3:27][N:26]([CH3:24])[CH2:13][CH2:14][O:9][CH2:8][C:7]#[CH:1] |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
8.3 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC=O
Name
Quantity
0.757 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
0.624 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1.04 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
55 mL
Type
solvent
Smiles
O.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product from 1b was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(CCOCC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.157 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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